molecular formula C21H29ClN2 B7722935 2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride

2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride

Cat. No.: B7722935
M. Wt: 344.9 g/mol
InChI Key: UFDAKQCZNKPVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride is a synthetic compound that features an adamantyl group attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride typically involves multiple steps. One common route starts with the preparation of the indole core, followed by the introduction of the adamantyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The adamantyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups to the indole core.

Scientific Research Applications

2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the indole core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Memantine hydrochloride: A compound with a similar adamantyl group, used as an NMDA receptor antagonist.

    Rimantadine hydrochloride: Another adamantyl derivative with antiviral properties.

    2-Adamantanamine hydrochloride: Shares the adamantyl structure and is used in various chemical syntheses.

Uniqueness

2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride is unique due to the combination of the adamantyl group and the indole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(1-adamantyl)-2-methyl-1H-indol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2.ClH/c1-13-18(4-5-22)19-9-17(2-3-20(19)23-13)21-10-14-6-15(11-21)8-16(7-14)12-21;/h2-3,9,14-16,23H,4-8,10-12,22H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDAKQCZNKPVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C34CC5CC(C3)CC(C5)C4)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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